molecular formula C13H13N5OS B2883406 N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1208387-63-6

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2883406
CAS No.: 1208387-63-6
M. Wt: 287.34
InChI Key: NDWCFRXSILYQPK-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzo[c][1,2,5]thiadiazole moiety, which is known for its electron-accepting properties, and a pyrazole ring, which is a common motif in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors such as o-aminothiophenol and chloroacetic acid under acidic conditions[_{{{CITATION{{{_2{Design and Synthesis of New Boron-Based Benzo[c]1,2,5 ... - MDPI. The pyrazole ring can be synthesized separately and then coupled with the benzo[c][1,2,5]thiadiazole core using amide bond formation techniques, such as coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or column chromatography, would be necessary to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Design and Synthesis of New Boron-Based Benzo[c]1,2,5 ... - MDPI.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce nitro groups or carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable leaving group.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its electron-accepting properties make it a valuable component in the design of organic semiconductors and photovoltaic materials.

Biology: In biological research, N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide can be utilized as a fluorescent probe for imaging cellular structures or as a potential inhibitor for various enzymes.

Medicine: The compound has shown potential as a therapeutic agent due to its ability to interact with biological targets. It can be explored for its anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as advanced polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core but may have different substituents or functional groups.

  • Pyrazole derivatives: These compounds contain the pyrazole ring but differ in their substituents and overall structure.

Uniqueness: N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is unique due to its combination of the benzo[c][1,2,5]thiadiazole and pyrazole moieties, which provides a balance of electron-accepting and binding properties. This combination allows for diverse applications in chemistry, biology, medicine, and industry.

Biological Activity

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its medicinal significance, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[c][1,2,5]thiadiazole moiety linked to a pyrazole core. Its molecular formula is C13H14N4O1SC_{13}H_{14}N_{4}O_{1}S, with a molecular weight of approximately 274.34 g/mol. The structural components contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the potential of benzo[c][1,2,5]thiadiazole derivatives as anticancer agents. The compound has been evaluated for its inhibitory effects on specific cancer-related enzymes. For instance, it has shown promising results against Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2), an oncogenic target in various cancers. A derivative exhibited an IC50 of 2.11 μM against SHP2, indicating significant inhibitory activity compared to other phosphatases .

Antimicrobial Effects

The pyrazole scaffold is known for its antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against a range of bacterial strains including E. coli and Staphylococcus aureus. In vitro studies have shown that modifications in the pyrazole structure can enhance antibacterial activity .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. Studies indicate that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound's ability to inhibit specific phosphatases contributes to its anticancer properties.
  • Membrane Disruption : Its antimicrobial activity may involve disrupting bacterial cell membranes.
  • Cytokine Modulation : By inhibiting the production of inflammatory cytokines, the compound can reduce inflammation.

Case Studies

StudyFindingsReference
Zheng et al.Reported anticancer activity via SHP2 inhibition with an IC50 of 2.11 μM
Burguete et al.Evaluated antibacterial activity against E. coli and S. aureus
Selvam et al.Investigated anti-inflammatory effects on TNF-α and IL-6

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-1-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-3-18-8(2)7-11(15-18)13(19)14-9-5-4-6-10-12(9)17-20-16-10/h4-7H,3H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWCFRXSILYQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=CC=CC3=NSN=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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